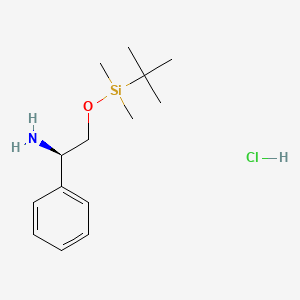
(R)-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride is a chiral amine compound that features a tert-butyldimethylsilanyloxy group and a phenylethylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride typically involves the protection of the hydroxyl group of ®-1-phenylethylamine with a tert-butyldimethylsilyl (TBDMS) group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for continuous production with better control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or other functionalized derivatives.
Aplicaciones Científicas De Investigación
®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilanyloxy group can influence the compound’s binding affinity and selectivity, while the phenylethylamine backbone can interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride
- ®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethanol
- ®-2-(tert-Butyldimethylsilanyloxy)-1-phenylpropylamine
Uniqueness
®-2-(tert-Butyldimethylsilanyloxy)-1-phenylethylamine hydrochloride is unique due to its specific chiral configuration and the presence of the tert-butyldimethylsilanyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in synthesis and research.
Propiedades
Fórmula molecular |
C14H26ClNOSi |
|---|---|
Peso molecular |
287.90 g/mol |
Nombre IUPAC |
(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C14H25NOSi.ClH/c1-14(2,3)17(4,5)16-11-13(15)12-9-7-6-8-10-12;/h6-10,13H,11,15H2,1-5H3;1H/t13-;/m0./s1 |
Clave InChI |
CFSYLRNFAXMETN-ZOWNYOTGSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H](C1=CC=CC=C1)N.Cl |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(C1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine](/img/structure/B12440603.png)
![(2S)-4-amino-N-[(1R,3S,4R)-5-amino-2-[(2S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B12440614.png)
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12440637.png)
![[(4-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12440640.png)
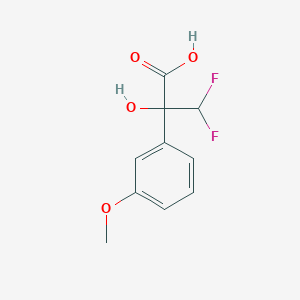

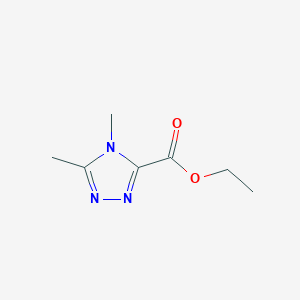

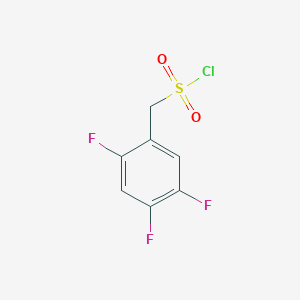
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12440668.png)
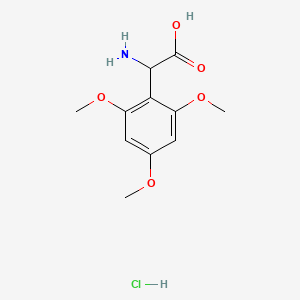

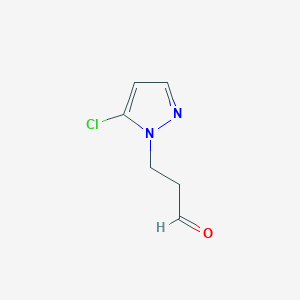
![2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B12440686.png)
